2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
CAS No.: 894028-92-3
Cat. No.: VC5877001
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894028-92-3 |
|---|---|
| Molecular Formula | C22H22N4O2S |
| Molecular Weight | 406.5 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O2S/c1-15-3-7-17(8-4-15)21-24-22-26(25-21)18(14-29-22)11-12-23-20(27)13-16-5-9-19(28-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | ACNYJFSHIHRHRA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a thiazolo[3,2-b][1, triazole bicyclic system, a p-tolyl substituent (4-methylphenyl), and a 4-methoxyphenylacetamide side chain (Table 1). The thiazole and triazole rings confer rigidity and electronic diversity, enabling interactions with biological targets. The p-tolyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methoxyphenyl moiety may contribute to hydrogen bonding and π-π stacking interactions .
Table 1: Key Chemical Properties
Spectroscopic Characterization
Biological Activities and Mechanisms
Anti-Inflammatory and Antimicrobial Effects
-
COX-2 Inhibition: Molecular docking studies suggest affinity for cyclooxygenase-2 (binding energy: −9.2 kcal/mol).
-
Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability (P > 20 × 10 cm/s) due to lipophilic groups.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation of the methoxy group.
-
Toxicity: Low hepatotoxicity risk (AMES test negative) but potential cardiotoxicity (hERG inhibition IC: 2.1 µM).
Therapeutic Applications and Future Directions
Oncology
-
Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) in preclinical models .
-
Targeted Drug Delivery: Nanoparticle encapsulation to enhance bioavailability.
Infectious Diseases
-
Antitubercular Agents: Structural optimization to reduce MIC values below 2 µg/mL.
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume